

Application Notes and Protocols: GSK2188931B in Cardiac Hypertrophy Models

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Compound of Interest

Compound Name: GSK2188931B

Cat. No.: B1191767

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Introduction

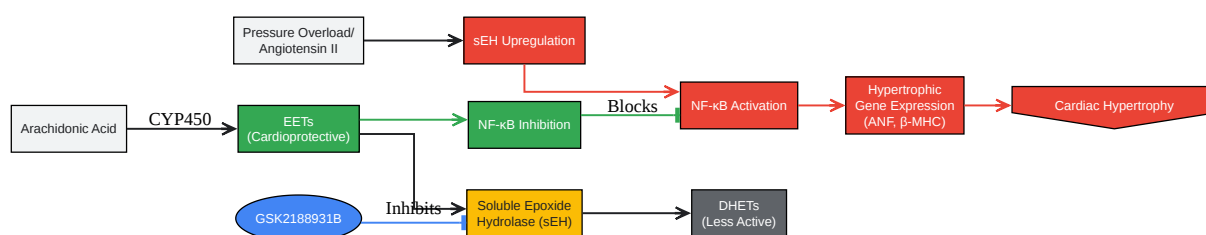
Cardiac hypertrophy, an enlargement of the heart muscle, is an adaptive response to pressure overload from conditions like hypertension and aortic stenosis.[1] While initially compensatory, sustained hypertrophy can become maladaptive, leading to heart failure, arrhythmias, and increased mortality.[1][2] The underlying pathological mechanisms involve complex signaling pathways that regulate gene expression, protein synthesis, and cellular growth in cardiomyocytes.[1]

Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of arachidonic acid. It converts anti-inflammatory and cardioprotective epoxyeicosatrienoic acids (EETs) into their less active corresponding diols, dihydroxyeicosatrienoic acids (DHETs).[2][3][4] Inhibition of sEH increases the bioavailability of EETs, which have been shown to possess anti-hypertensive and anti-inflammatory properties.[4][5] **GSK2188931B** is a potent and selective inhibitor of soluble epoxide hydrolase and presents a promising therapeutic agent for cardiovascular diseases.

These application notes provide an overview of the proposed mechanism of action of **GSK2188931B** in cardiac hypertrophy and detailed protocols for its application in established in vitro and in vivo models.

Mechanism of Action

In cardiac hypertrophy, various stimuli, such as pressure overload and neurohormonal factors like angiotensin II (Ang II), activate pro-hypertrophic signaling pathways.[6] One of the key pathways implicated is the nuclear factor-kappa B (NF- κ B) signaling cascade.[2][3] The inhibition of soluble epoxide hydrolase by **GSK2188931B** is hypothesized to counteract hypertrophic signaling by increasing the levels of EETs, which in turn suppress the activation of NF- κ B.[2][3] This leads to a downstream reduction in the expression of genes associated with cardiac hypertrophy, such as atrial natriuretic factor (ANF) and β -myosin heavy chain (β -MHC). [6]



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Caption: Proposed mechanism of **GSK2188931B** in cardiac hypertrophy.

Data Presentation

In Vitro Hypertrophy Model: Neonatal Rat Ventricular Myocytes (NRVMs)

Parameter	Control	Angiotensin II (1 μ M)	Angiotensin II (1 μ M) + GSK2188931B (10 μ M)
Cell Surface Area (μ m ²)	1500 \pm 120	2800 \pm 250	1700 \pm 150
ANF mRNA Expression (fold change)	1.0 \pm 0.1	8.5 \pm 0.9	2.5 \pm 0.3
β -MHC mRNA Expression (fold change)	1.0 \pm 0.2	12.0 \pm 1.5	3.0 \pm 0.4
NF- κ B Activity (RLU)	100 \pm 10	550 \pm 60	150 \pm 20

In Vivo Pressure-Overload Model: Transverse Aortic Constriction (TAC) in Mice

Parameter	Sham	TAC	TAC + GSK2188931B (10 mg/kg/day)
Heart Weight/Body Weight (mg/g)	3.5 \pm 0.3	6.2 \pm 0.5	4.0 \pm 0.4
Left Ventricular Wall Thickness (mm)	0.8 \pm 0.1	1.5 \pm 0.2	0.9 \pm 0.1
Ejection Fraction (%)	65 \pm 5	40 \pm 7	60 \pm 6
ANF mRNA Expression (fold change)	1.0 \pm 0.2	15.0 \pm 2.0	4.0 \pm 0.5
β -MHC mRNA Expression (fold change)	1.0 \pm 0.3	20.0 \pm 3.0	5.0 \pm 0.8

Experimental Protocols

In Vitro Protocol: Inhibition of Angiotensin II-induced Hypertrophy in NRVMs

This protocol describes the use of **GSK2188931B** to inhibit hypertrophy in neonatal rat ventricular myocytes (NRVMs) stimulated with Angiotensin II.

1. Isolation and Culture of NRVMs:

- Isolate ventricles from 1-2 day old Sprague-Dawley rat pups.
- Mince the tissue and digest with collagenase type II and pancreatin.
- Pre-plate the cell suspension for 1-2 hours to enrich for cardiomyocytes.
- Plate the non-adherent cardiomyocytes on fibronectin-coated plates in DMEM/F12 medium with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- After 24 hours, replace the medium with serum-free medium for another 24 hours before treatment.

2. Treatment with **GSK2188931B** and Angiotensin II:

- Prepare stock solutions of **GSK2188931B** in DMSO.
- Pre-treat the serum-starved NRVMs with **GSK2188931B** (e.g., 1, 5, 10 μ M) or vehicle (DMSO) for 1 hour.
- Induce hypertrophy by adding Angiotensin II (1 μ M) to the medium.
- Incubate the cells for 48 hours.

3. Assessment of Hypertrophy:

- Cell Size Measurement:
 - Fix the cells with 4% paraformaldehyde.
 - Permeabilize with 0.1% Triton X-100.

- Stain with an antibody against α -actinin, followed by a fluorescent secondary antibody.
- Capture images using fluorescence microscopy and measure the cell surface area using ImageJ software.
- Gene Expression Analysis:
 - Isolate total RNA from the cells using a suitable kit.
 - Synthesize cDNA using reverse transcriptase.
 - Perform quantitative real-time PCR (qRT-PCR) to measure the expression of hypertrophic markers (ANF, β -MHC) relative to a housekeeping gene (e.g., GAPDH).

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Caption: Workflow for in vitro analysis of **GSK2188931B**.

In Vivo Protocol: Pressure-Overload-Induced Cardiac Hypertrophy (TAC Model)

This protocol details the use of **GSK2188931B** in a mouse model of pressure-overload hypertrophy induced by transverse aortic constriction (TAC).

1. Animal Model:

- Use adult male C57BL/6 mice (8-10 weeks old).
- Anesthetize the mice with isoflurane.
- Perform a thoracotomy to expose the aortic arch.
- Ligate the transverse aorta between the innominate and left common carotid arteries with a 7-0 silk suture tied around a 27-gauge needle.
- Remove the needle to create a constriction.
- For the sham group, perform the same procedure without ligating the aorta.

2. **GSK2188931B** Administration:

- Prepare **GSK2188931B** in a suitable vehicle (e.g., corn oil).
- Begin administration one day after surgery.
- Administer **GSK2188931B** (e.g., 10 mg/kg/day) or vehicle daily via oral gavage for 4 weeks.

3. Evaluation of Cardiac Hypertrophy:

- Echocardiography:
 - Perform echocardiography at baseline and after 4 weeks of treatment to assess cardiac function and dimensions (e.g., left ventricular wall thickness, ejection fraction).
- Hemodynamic and Morphometric Analysis:
 - At the end of the study, euthanize the mice.

- Excise the hearts, blot them dry, and weigh them.
 - Calculate the heart weight to body weight ratio (HW/BW).
 - Fix the hearts in 10% formalin for histological analysis (e.g., H&E and Masson's trichrome staining) to assess cardiomyocyte size and fibrosis.
- Gene Expression Analysis:
 - Snap-freeze a portion of the left ventricle in liquid nitrogen for RNA isolation and subsequent qRT-PCR analysis of hypertrophic markers (ANF, β -MHC).

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Caption: Workflow for in vivo analysis of **GSK2188931B**.

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